REACTION_CXSMILES
|
O1CCOCC1.[CH:7]([C:9]1[CH:14]=[CH:13][C:12](B(O)O)=[CH:11][CH:10]=1)=[O:8].Br[C:19]1[CH:24]=[CH:23][CH:22]=[C:21]([N+:25]([O-:27])=[O:26])[C:20]=1[O:28][CH3:29].C(=O)([O-])[O-].[Na+].[Na+]>C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.O>[N+:25]([C:21]1[C:20]([O:28][CH3:29])=[C:19]([C:12]2[CH:13]=[CH:14][C:9]([CH:7]=[O:8])=[CH:10][CH:11]=2)[CH:24]=[CH:23][CH:22]=1)([O-:27])=[O:26] |f:3.4.5,^1:39,41,60,79|
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Name
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|
Quantity
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60 mL
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Type
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reactant
|
Smiles
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O1CCOCC1
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Name
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|
Quantity
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3 g
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Type
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reactant
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Smiles
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C(=O)C1=CC=C(C=C1)B(O)O
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Name
|
|
Quantity
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10 mL
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Type
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solvent
|
Smiles
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O
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Name
|
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Quantity
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4.64 g
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Type
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reactant
|
Smiles
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BrC1=C(C(=CC=C1)[N+](=O)[O-])OC
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Name
|
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Quantity
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4.24 g
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Type
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reactant
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Smiles
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C([O-])([O-])=O.[Na+].[Na+]
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Name
|
|
Quantity
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1.15 g
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Type
|
catalyst
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Smiles
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C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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Upon completion of the addition
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Type
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TEMPERATURE
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Details
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the mixture was heated
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Type
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TEMPERATURE
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Details
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to reflux for 5 hours
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Duration
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5 h
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Type
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FILTRATION
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Details
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The mixture was filtered
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Type
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WASH
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Details
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the filter cake was washed with ethyl acetate
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Type
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CONCENTRATION
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Details
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The filtrate was concentrated under reduced pressure
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Type
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CUSTOM
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Details
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the residue was purified by silica gel column chromatography
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Name
|
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Type
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product
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Smiles
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[N+](=O)([O-])C=1C(=C(C=CC1)C1=CC=C(C=C1)C=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.1 g | |
YIELD: PERCENTYIELD | 80.4% | |
YIELD: CALCULATEDPERCENTYIELD | 79.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |